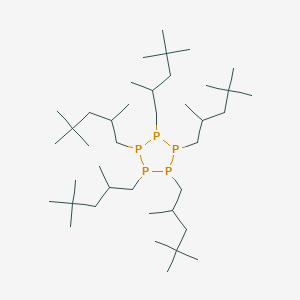
Pentakis(2,4,4-trimethylpentyl)pentaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakis(2,4,4-trimethylpentyl)pentaphospholane is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentaphospholane core substituted with five 2,4,4-trimethylpentyl groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentakis(2,4,4-trimethylpentyl)pentaphospholane typically involves the reaction of a pentaphospholane precursor with 2,4,4-trimethylpentyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentakis(2,4,4-trimethylpentyl)pentaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The 2,4,4-trimethylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pentakis(2,4,4-trimethylpentyl)pentaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Pentakis(2,4,4-trimethylpentyl)pentaphospholane exerts its effects involves its ability to coordinate with metal ions and other molecules. This coordination can influence various molecular pathways and reactions, making it a versatile tool in both research and industrial applications. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
- Tetrakis(2,4,4-trimethylpentyl)phosphonium chloride
Uniqueness
Pentakis(2,4,4-trimethylpentyl)pentaphospholane stands out due to its pentaphospholane core, which provides unique coordination properties compared to other similar compounds. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .
Properties
CAS No. |
189294-68-6 |
|---|---|
Molecular Formula |
C40H85P5 |
Molecular Weight |
721.0 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis(2,4,4-trimethylpentyl)pentaphospholane |
InChI |
InChI=1S/C40H85P5/c1-31(21-36(6,7)8)26-41-42(27-32(2)22-37(9,10)11)44(29-34(4)24-39(15,16)17)45(30-35(5)25-40(18,19)20)43(41)28-33(3)23-38(12,13)14/h31-35H,21-30H2,1-20H3 |
InChI Key |
PCEVUEQMAUOLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)CP1P(P(P(P1CC(C)CC(C)(C)C)CC(C)CC(C)(C)C)CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















